Ethyl 4-(trifluoromethylthio)phenylacetate
CAS No.: 745053-24-1
Cat. No.: VC11736657
Molecular Formula: C11H11F3O2S
Molecular Weight: 264.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 745053-24-1 |
|---|---|
| Molecular Formula | C11H11F3O2S |
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | ethyl 2-[4-(trifluoromethylsulfanyl)phenyl]acetate |
| Standard InChI | InChI=1S/C11H11F3O2S/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 |
| Standard InChI Key | OGNCMHYTEBAEPU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F |
| Canonical SMILES | CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F |
Introduction
| Compound | CAS | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| Ethyl 4-(trifluoromethyl)phenylacetate | 721-63-1 | 232.20 | 105 | 39 |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | 129.5 | -39 |
Synthetic Methodologies
Claisen Condensation Approach
The patent CN106565475A outlines a method for synthesizing trifluoroacetate esters via Claisen condensation. While focused on ethyl 4,4,4-trifluoroacetoacetate, this protocol could be adapted for Ethyl 4-(trifluoromethylthio)phenylacetate by substituting trifluoroacetic acid derivatives with thiol-containing precursors. Key steps include:
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Catalytic Condensation: Sodium ethanolate in organic solvents (e.g., hexane, ethyl acetate) facilitates ester formation.
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Acidification: Concentrated HCl or H₂SO₄ quenches the reaction, yielding the crude product .
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Purification: Vacuum distillation removes solvents and byproducts, achieving purities >96% .
Continuous Flow Trifluoromethylthiolation
A telescoped flow chemistry approach from Franco et al. enables α-trifluoromethylthiolation of arylacetic acids. This method involves:
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N-Acylpyrazole Formation: Carboxylic acids react with pyrazole derivatives to activate the α-position.
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Electrophilic Trifluoromethylthiolation: N-(Trifluoromethylthio)phthalimide introduces the -SCF₃ group.
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Esterification: Reaction with ethanol produces the target ester in yields up to 85% .
Physicochemical and Spectroscopic Data
Spectral Analysis
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IR Spectroscopy: Expected C=O stretch at ~1740 cm⁻¹ (ester carbonyl) and C-S stretch near 700 cm⁻¹ .
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¹H NMR: Anticipated signals include a triplet for ethyl CH₃ (δ 1.2–1.4 ppm), quartet for CH₂ (δ 4.1–4.3 ppm), and aromatic protons (δ 7.4–7.6 ppm) .
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¹⁹F NMR: Characteristic singlet for -SCF₃ at δ -40 to -45 ppm .
Thermal Stability
Analogous esters like Ethyl 4-(trifluoromethyl)phenylacetate exhibit moderate thermal stability, with decomposition temperatures >200°C . The -SCF₃ group may lower stability slightly due to sulfur’s susceptibility to oxidation.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Trifluoromethylthio-containing compounds are prized for their bioavailability and resistance to metabolic degradation. Ethyl 4-(trifluoromethylthio)phenylacetate could serve as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors .
Agrochemical Development
The -SCF₃ group enhances pesticidal activity by improving membrane permeability. Similar esters are used in fungicides and herbicides, suggesting potential applications in crop protection .
Challenges and Future Directions
Synthetic Limitations
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